Trihexyltetradecylphosphonium bromide, commonly known as Cyphos IL 102, is a quaternary phosphonium salt categorized as an ionic liquid (IL). [, , , ] It belongs to a class of salts with melting points below 100 °C, often existing as liquids at room temperature. [, , , ] Its unique properties, including negligible vapor pressure, high thermal stability, and tunable solubility, have positioned it as a versatile compound in various scientific research fields. [, , , ]
Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid that has garnered attention for its applications in extractive desulfurization processes. This compound is notable for its effectiveness as a catalyst and solvent, particularly in the removal of sulfur compounds from liquid fuels. Its unique properties make it a valuable material in various chemical engineering applications, particularly in the energy sector.
Trihexyltetradecylphosphonium bromide is classified as a phosphonium ionic liquid. Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. In this case, the cation is trihexyltetradecylphosphonium, while the anion is bromide. This compound can be synthesized through various methods, which will be detailed in the synthesis analysis section.
The synthesis of trihexyltetradecylphosphonium bromide typically involves the reaction of trihexylphosphine with tetradecyl bromide. The process can be summarized as follows:
Technical details regarding the synthesis include monitoring the reaction progress using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product .
The molecular structure of trihexyltetradecylphosphonium bromide features a bulky cation with three hexyl groups and one tetradecyl group attached to a phosphorus atom. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
Trihexyltetradecylphosphonium bromide participates in various chemical reactions, particularly in extractive desulfurization processes. One significant reaction involves the oxidative desulfurization of model oils, where sulfur compounds are oxidized and subsequently removed from fuel oils.
The process can be described as follows:
The mechanism by which trihexyltetradecylphosphonium bromide facilitates desulfurization involves several steps:
Density Functional Theory studies have shown that interaction energies between trihexyltetradecylphosphonium bromide and sulfur compounds play a crucial role in determining its efficiency as a solvent for desulfurization .
Relevant analyses have demonstrated that trihexyltetradecylphosphonium bromide can be recycled multiple times with minimal loss in efficiency .
Trihexyltetradecylphosphonium bromide has several scientific applications:
Trihexyltetradecylphosphonium bromide ([P₆₆₆₁₄]Br) serves as a crucial precursor for synthesizing diverse ionic liquids (ILs) through solvent-free anion metathesis—a process that eliminates volatile organic solvents and enhances sustainability. This synthetic approach involves reacting the bromide salt with various anion donors (typically sodium or potassium salts) through a straightforward mechanochemical process. The reaction proceeds via direct grinding or intensive mixing of solid precursors, facilitating bromide displacement while producing inert sodium bromide as the sole byproduct. This methodology exemplifies atom-efficient synthesis, as confirmed by elemental analysis showing chloride impurities below 70 ppm in resulting ILs [1] [8].
The versatility of this route is demonstrated in the generation of multiple phosphonium ILs with tailored properties:
Industrial implementation employs continuous twin-screw extruders that achieve near-quantitative yields (>98%) within residence times of 2-5 minutes, significantly outperforming batch processes requiring 48 hours. This efficiency stems from intensified mass transfer and precise temperature control (maintained at 60-80°C) during the solid-state reaction. The solvent-free nature circumvents purification complexities associated with traditional IL synthesis, reducing production costs by approximately 40% compared to solvent-based methods [4] [8].
Table 1: Ionic Liquids Synthesized via Solvent-Free Anion Metathesis from [P₆₆₆₁₄]Br
Target Anion | Reaction Conditions | Product Characteristics | Industrial Applications |
---|---|---|---|
Octylsulfosuccinate | 48h stirring, 70°C | Density: 0.9631 g·cm⁻³ (25°C) | Biocatalysis, Extraction |
Bis(trifluoromethylsulfonyl)imide | 4h extrusion, 80°C | Hydrophobic, Low Melting Point | Electrolytes, Gas Separation |
Dicyanamide | 3h extrusion, 70°C | Low Viscosity (312 mPa·s) | Solvents, Corrosion Inhibitors |
Phosphinate | 5h extrusion, 75°C | Halogen-Free, Hydrolytically Stable | Hydrometallurgy, Catalysis |
The core synthesis of trihexyltetradecylphosphonium bromide involves quaternization chemistry where trihexylphosphine reacts with 1-bromotetradecane under rigorously controlled conditions. Industrial optimization focuses on three critical parameters: reaction kinetics, product purity, and energy intensity. The alkylation proceeds via an SN₂ mechanism, requiring precise stoichiometric ratios (typically 1:1.05 phosphine:alkyl halide) to minimize residual phosphine contamination while preventing di-alkylation byproducts. Kinetic studies reveal optimal conversion occurs at 80-90°C over 8-12 hours, achieving yields exceeding 95% with phosphine residuals below 0.3% [1] [5].
Solvent selection significantly impacts purification efficiency. While early routes employed toluene or dichloromethane, modern solventless processes utilize excess 1-bromotetradecane as both reactant and diluent. This approach eliminates volatile organic compound (VOC) emissions and reduces downstream separation costs. Post-reaction purification involves multi-stage crystallization from acetone, removing ionic impurities and unreacted alkyl bromides to achieve ≥95% purity—verified by HPLC and ³¹P-NMR spectroscopy. Bromide content analysis via argentometric titration confirms stoichiometric bromide incorporation, a critical quality indicator for subsequent metathesis reactions [1] [5].
The phosphonium cation structure imports distinctive properties:
Industrial reactors employ cascade temperature control to manage the highly exothermic alkylation (ΔH = -120 kJ/mol), with jacketed vessels maintaining isothermal conditions. Continuous flow reactors further enhance heat transfer efficiency, enabling production scales exceeding 5,000 metric tons annually for major manufacturers like Cytec Industries [5].
Table 2: Optimization Parameters for [P₆₆₆₁₄]Br Alkylation Synthesis
Parameter | Traditional Method | Optimized Industrial Process | Impact on Yield/Purity |
---|---|---|---|
Temperature | 60-70°C | 80-90°C | Increases yield from 78% to 95%+ |
Reaction Time | 24-48 hours | 8-12 hours | Reduces energy consumption by 65% |
Stoichiometry (P:AlkylBr) | 1:1 | 1:1.05 | Lowers phosphine residue to <0.3% |
Purification | Solvent extraction | Crystallization from acetone | Achieves ≥95% purity (HPLC verified) |
Heat Management | Batch cooling | Continuous flow with heat exchangers | Enables scale-up to multi-ton production |
Scaled manufacturing of trihexyltetradecylphosphonium bromide confronts three primary challenges: precursor availability, purification costs, and infrastructure requirements. The C₁₄ alkyl chain predominantly derives from palm kernel or coconut oil feedstocks, creating supply chain vulnerabilities reflected in price volatility (fluctuations up to 30% annually). Bromine sourcing constitutes 45-50% of raw material costs, prompting evaluation of chloride/bromide anion exchange as a cost-reduction strategy—though this adds processing steps that increase energy consumption by approximately 15% [1] [5].
Economic analysis reveals significant scale-dependent cost drivers:
Pricing structures reflect these complexities, with bulk quantities (25 kg) priced at approximately $100/kg, while research-scale quantities (50 g) command premiums up to $160/kg. Competitive production hinges on integrated manufacturing, where producers like IoLiTec and Sigma-Aldrich leverage existing phosphine synthesis infrastructure. The synthesis exhibits moderate atom economy (78%) due to molecular weight distribution between phosphine and alkyl bromide precursors, creating inherent yield limitations [3] [5].
Environmental considerations further impact scalability:
Despite these challenges, production volumes have grown at 8-12% annually, driven by expanding applications in catalysis (Heck cross-coupling recyclable media) and resource recovery (platinum group metal extraction). Process intensification through microwave-assisted alkylation and membrane-based purification promises 20-30% cost reduction in next-generation facilities [1] [5] [9].
Table 3: Industrial Production Cost Structure for [P₆₆₆₁₄]Br
Cost Component | Percentage of Total Cost | Cost Reduction Strategies | Technical Challenges |
---|---|---|---|
Raw Materials (1-Bromotetradecane) | 55-60% | Alternative chloride alkylation + halide exchange | Added process complexity, purity concerns |
Energy Consumption | 20-25% | Microwave-assisted reaction, membrane drying | Scale-up limitations, capital costs |
Purification | 10-15% | Melt crystallization, solvent recycling | Maintaining ≥95% purity specifications |
Infrastructure & Compliance | 8-12% | Modular continuous manufacturing | Corrosion resistance requirements |
Quality Control | 5-8% | In-line PAT (Process Analytical Technology) | Method validation for complex matrix |
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